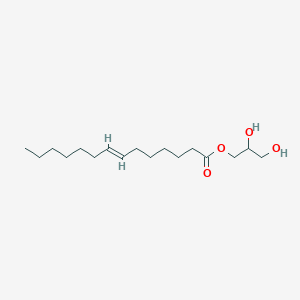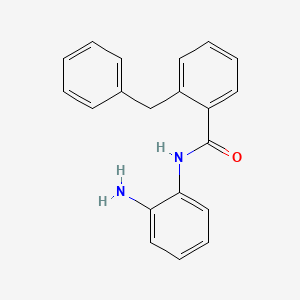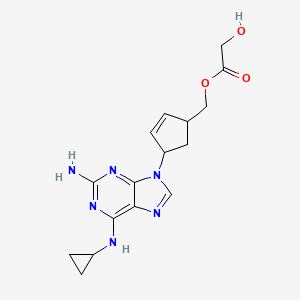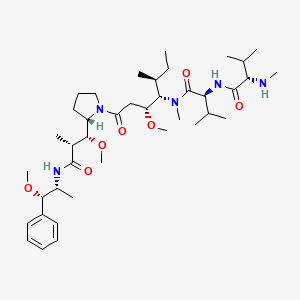
(S)-N-((3R,4S,5S)-3-Methoxy-1-((S)-2-((1R,2R)-1-Methoxy-3-(((1S,2R)-1-Methoxy-1-phenylpropan-2-yl)aMino)-2-Methyl-3-oxopropyl)pyrrolidin-1-yl)-5-Methyl-1-oxoheptan-4-yl)-N,3-diMethyl-2-((S)-3-Methyl-2-(MethylaMino)butanaMido)butanaMide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-((3R,4S,5S)-3-Methoxy-1-((S)-2-((1R,2R)-1-Methoxy-3-(((1S,2R)-1-Methoxy-1-phenylpropan-2-yl)aMino)-2-Methyl-3-oxopropyl)pyrrolidin-1-yl)-5-Methyl-1-oxoheptan-4-yl)-N,3-diMethyl-2-((S)-3-Methyl-2-(MethylaMino)butanaMido)butanaMide is a complex organic compound with a highly specific stereochemistry. This compound is notable for its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((3R,4S,5S)-3-Methoxy-1-((S)-2-((1R,2R)-1-Methoxy-3-(((1S,2R)-1-Methoxy-1-phenylpropan-2-yl)aMino)-2-Methyl-3-oxopropyl)pyrrolidin-1-yl)-5-Methyl-1-oxoheptan-4-yl)-N,3-diMethyl-2-((S)-3-Methyl-2-(MethylaMino)butanaMido)butanaMide involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry is achieved. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the sequential addition of various functional groups through reactions such as alkylation, acylation, and amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and high throughput.
化学反応の分析
Types of Reactions
(S)-N-((3R,4S,5S)-3-Methoxy-1-((S)-2-((1R,2R)-1-Methoxy-3-(((1S,2R)-1-Methoxy-1-phenylpropan-2-yl)aMino)-2-Methyl-3-oxopropyl)pyrrolidin-1-yl)-5-Methyl-1-oxoheptan-4-yl)-N,3-diMethyl-2-((S)-3-Methyl-2-(MethylaMino)butanaMido)butanaMide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
(S)-N-((3R,4S,5S)-3-Methoxy-1-((S)-2-((1R,2R)-1-Methoxy-3-(((1S,2R)-1-Methoxy-1-phenylpropan-2-yl)aMino)-2-Methyl-3-oxopropyl)pyrrolidin-1-yl)-5-Methyl-1-oxoheptan-4-yl)-N,3-diMethyl-2-((S)-3-Methyl-2-(MethylaMino)butanaMido)butanaMide has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-N-((3R,4S,5S)-3-Methoxy-1-((S)-2-((1R,2R)-1-Methoxy-3-(((1S,2R)-1-Methoxy-1-phenylpropan-2-yl)aMino)-2-Methyl-3-oxopropyl)pyrrolidin-1-yl)-5-Methyl-1-oxoheptan-4-yl)-N,3-diMethyl-2-((S)-3-Methyl-2-(MethylaMino)butanaMido)butanaMide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- **(S)-N-((3R,4S,5S)-3-Methoxy-1-((S)-2-((1R,2R)-1-Methoxy-3-(((1S,2R)-1-Methoxy-1-phenylpropan-2-yl)aMino)-2-Methyl-3-oxopropyl)pyrrolidin-1-yl)-5-Methyl-1-oxoheptan-4-yl)-N,3-diMethyl-2-((S)-3-Methyl-2-(MethylaMino)butanaMido)butanaMide analogs
- **Other chiral amides with similar functional groups
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of multiple chiral centers. This complexity can lead to unique interactions with biological targets and distinct chemical reactivity, making it a valuable compound for research and development.
特性
分子式 |
C40H69N5O7 |
|---|---|
分子量 |
732.0 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-3-[[(1S,2R)-1-methoxy-1-phenylpropan-2-yl]amino]-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide |
InChI |
InChI=1S/C40H69N5O7/c1-14-26(6)35(44(10)40(49)34(25(4)5)43-39(48)33(41-9)24(2)3)31(50-11)23-32(46)45-22-18-21-30(45)36(51-12)27(7)38(47)42-28(8)37(52-13)29-19-16-15-17-20-29/h15-17,19-20,24-28,30-31,33-37,41H,14,18,21-23H2,1-13H3,(H,42,47)(H,43,48)/t26-,27+,28+,30-,31+,33-,34-,35-,36+,37+/m0/s1 |
InChIキー |
QNWXPGJEUACABX-FEFUEGSOSA-N |
異性体SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)OC)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC |
正規SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)OC)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


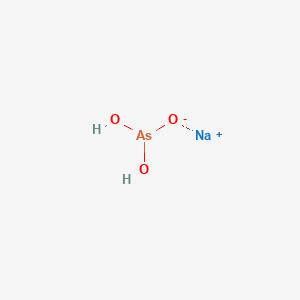
![(Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14121337.png)
![1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14121338.png)
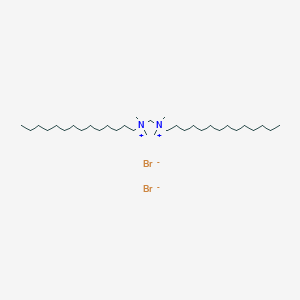
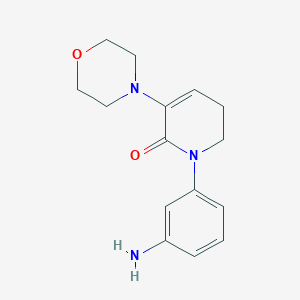
![3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14121350.png)
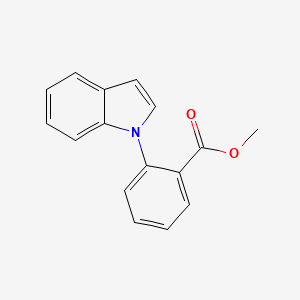
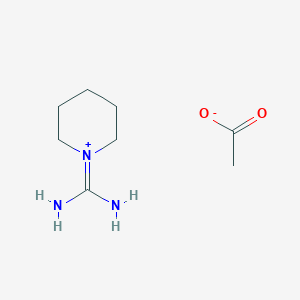
![2-benzyl-9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14121375.png)
![N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine](/img/structure/B14121380.png)
![(1R,9S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;hydrochloride](/img/structure/B14121394.png)
